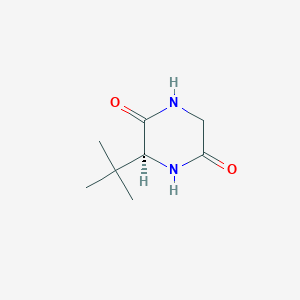

(S)-3-tert-Butyl-2,5-piperazinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-tert-Butyl-2,5-piperazinedione (TBP) is a synthetic organic compound belonging to the piperazine class of compounds. It is a versatile molecule with a wide range of applications in the fields of chemistry, biology, and medicine. TBP has been used for over a decade in research laboratories for its unique properties and its ability to act as a catalyst in a variety of reactions. In recent years, TBP has gained attention for its potential therapeutic applications due to its ability to target specific biological pathways and modulate biochemical and physiological processes.

科学的研究の応用

Synthesis and Characterization

(S)-3-tert-Butyl-2,5-piperazinedione has been utilized in the synthesis and characterization of various compounds. For instance, it has been involved in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which was characterized using spectroscopic methods and single crystal X-ray diffraction data. This compound exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Formation of Bicyclomycin

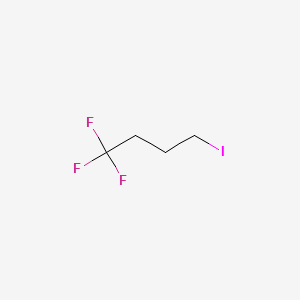

The formation of bicyclomycin's main skeleton was achieved through the cyclization of 6-hydroxy-3-(3-hydroxypropyl)-2,5-piperazinedione derivatives (Sato et al., 1984).

Synthesis of Diketopiperazines

A route for the synthesis of diketopiperazines, specifically 3,6-dialkyl-1,4-dimethyl-3,6-epithio-and -3,6-epidithio-2,5-piperazinediones, was developed via corresponding bromo derivatives (Yoshimura et al., 1975).

Chiral Solvating Properties

(S)-3-tert-Butyl-2,5-piperazinedione demonstrated chiral solvating properties in NMR spectroscopy, forming diastereomeric hydrogen-bonded associates with various compounds (Wagger et al., 2007).

Intramolecular Interaction in Porphyrin Dimers

It was used in synthesizing diastereomerically pure porphyrin dimers, where intramolecular interactions between porphyrin moieties were observed (Tamiaki et al., 1993).

Structural Characterization

Structural characterization of 2,5-piperazinedione derivatives, such as 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was performed using techniques like X-ray diffraction (Zhang et al., 2007).

Bridging and Spiro Formation

The compound facilitated the formation of 3-spiro- and 3,6-bridged 2,5-piperazinediones (Shin et al., 1981).

Pharmacological Core Generation

It was also used in generating pharmacologically useful cores, as seen in the synthesis of sterically congested piperazine derivatives (Gumireddy et al., 2021).

特性

IUPAC Name |

(3S)-3-tert-butylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQNUQNZSDAFHT-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)NCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)NCC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369345 |

Source

|

| Record name | (S)-3-tert-Butyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-tert-Butyl-2,5-piperazinedione | |

CAS RN |

65050-07-9 |

Source

|

| Record name | (S)-3-tert-Butyl-2,5-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)